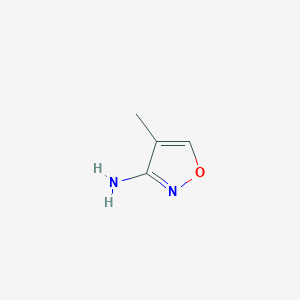

4-Methyl-1,2-oxazol-3-amine

Overview

Description

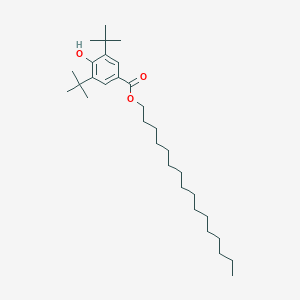

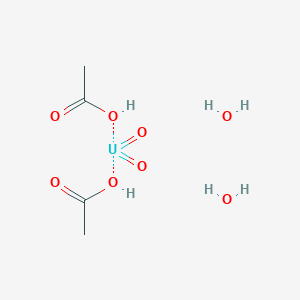

4-Methyl-1,3-oxazol-2-amine is a chemical compound with the molecular formula C4H6N2O . It is used in laboratory chemicals .

Molecular Structure Analysis

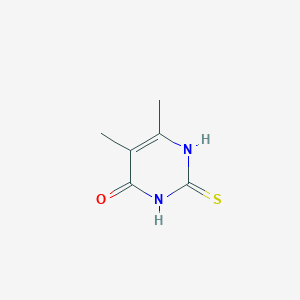

Oxazoles, including 4-Methyl-1,3-oxazol-2-amine, are doubly unsaturated five-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . A monomeric iron (II) complex of 5-methyl-1,2-oxazol-3-amine has been synthesized and structurally characterized, with the Fe (II) atom in a distorted octahedral environment with four ring N atoms of the oxazol and two water ligands .Physical And Chemical Properties Analysis

4-Methyl-1,3-oxazol-2-amine is a solid substance . It was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .Scientific Research Applications

Antiviral Research

Oxazole derivatives have been utilized in antiviral research, such as in the development of SARS-CoV-2 viral entry inhibitors. The structural features of “4-Methyl-1,2-oxazol-3-amine” may make it suitable for similar applications .

Anticancer Activity

Triazole derivatives with oxazole moieties have shown effective cytotoxic activity against various cancer cell lines. “4-Methyl-1,2-oxazol-3-amine” could be explored for its potential anticancer properties .

Antibacterial and Antifungal Applications

Oxazole derivatives have been synthesized and tested for antibacterial potential against various pathogens like S. aureus, P. aeruginosa, E. coli, and antifungal activity against species like C. albicans. “4-Methyl-1,2-oxazol-3-amine” could be investigated for similar biological activities .

Photocatalysis

In the field of photocatalysis, oxazoline derivatives have been synthesized using visible light activation. “4-Methyl-1,2-oxazol-3-amine” might be applicable in photocatalytic processes due to its oxazole core .

Heterocyclic Chemistry

The compound could be used in the synthesis of other heterocyclic compounds like 1,3-Oxazole, which has applications ranging from natural product synthesis to material science .

Safety and Hazards

Future Directions

Oxazole derivatives, including 4-Methyl-1,3-oxazol-2-amine, have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years . Therefore, future research may focus on developing new synthetic strategies and exploring the diverse biological potential of oxazole derivatives.

Mechanism of Action

Target of Action

4-Methyl-1,2-oxazol-3-amine is a derivative of oxazole, a heterocyclic compound . Oxazole derivatives have been found to bind readily with various biological systems such as enzymes and receptors via numerous non-covalent interactions . .

Mode of Action

Oxazole derivatives are known to interact with their targets, leading to a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .

Biochemical Pathways

Oxazole derivatives are known to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .

Result of Action

Oxazole derivatives are known to exhibit a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .

properties

IUPAC Name |

4-methyl-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-2-7-6-4(3)5/h2H,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENISVMEYSGVOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CON=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549699 | |

| Record name | 4-Methyl-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,2-oxazol-3-amine | |

CAS RN |

1750-43-2 | |

| Record name | 4-Methyl-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2-oxazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B179379.png)